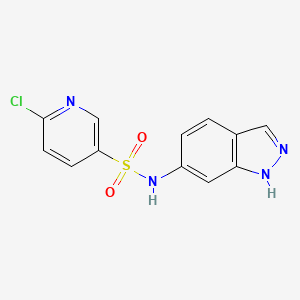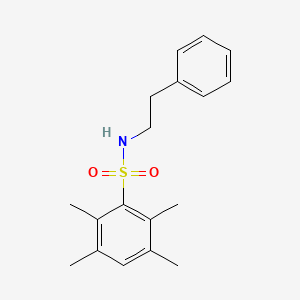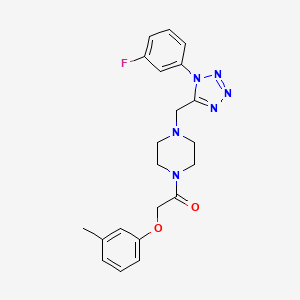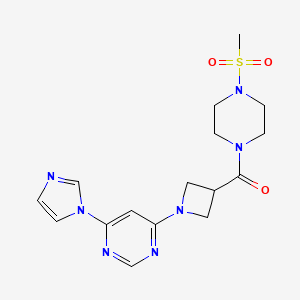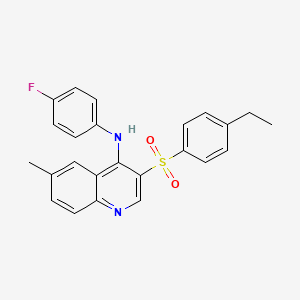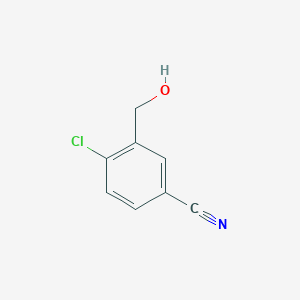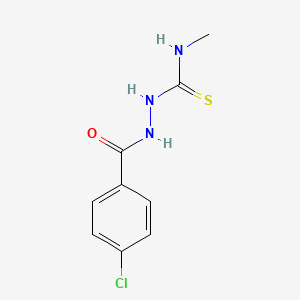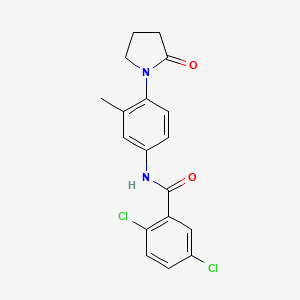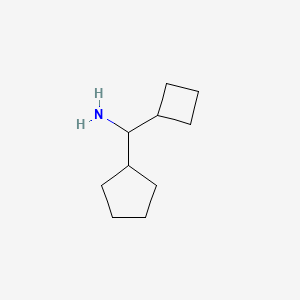
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol” is a chemical compound with the molecular formula C6H10N2OS . It has a molecular weight of 158.22 . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H10N2OS/c1-4(2)6-5(3-9)10-8-7-6/h4,9H,3H2,1-2H3 . This indicates that the compound has a thiadiazole ring with an isopropyl group at the 3rd position and a methanol group at the 5th position .Physical And Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 158.22 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the retrieved data.Scientific Research Applications
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol has been used in a variety of scientific research applications, including drug discovery, enzyme inhibition, and protein-protein interactions. In drug discovery, this compound has been used to identify novel drug targets and to study the pharmacological effects of potential drugs. In enzyme inhibition studies, this compound has been used to study the inhibition of enzymes involved in metabolic pathways. This compound has also been used to study protein-protein interactions, such as those involved in signal transduction pathways.
Mechanism of Action
The exact mechanism of action of (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol is not yet fully understood. However, it is known to interact with a variety of proteins and enzymes, suggesting that it may act as an allosteric modulator of these proteins and enzymes. This compound may also act as an inhibitor of certain enzymes, such as those involved in metabolic pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, a number of studies have suggested that this compound may have a number of beneficial effects, including anti-inflammatory, anti-cancer, and anti-diabetic properties. In addition, this compound has been shown to have anti-oxidant and anti-microbial properties, as well as the potential to reduce oxidative stress.
Advantages and Limitations for Lab Experiments
The main advantage of using (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol in laboratory experiments is its versatility. This compound can be synthesized relatively easily and is stable in a variety of conditions. It is also soluble in a variety of solvents, making it easy to work with in the laboratory. The main limitation of using this compound in laboratory experiments is its lack of specificity. This compound has been shown to interact with a variety of proteins and enzymes, making it difficult to study the effects of this compound on a specific target.
Future Directions
There are a number of potential future directions for research on (3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol. These include further investigations into its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, further studies into the synthesis and purification of this compound could lead to improved methods for producing this compound in the laboratory. Finally, further studies into the potential side effects of this compound could lead to a better understanding of its safety and efficacy as a potential therapeutic agent.
Synthesis Methods
(3-Isopropyl-1,2,4-thiadiazol-5-yl)methanol can be synthesized from a variety of starting materials. One method involves the reaction of isopropylmagnesium bromide with thiadiazole-5-thiol in the presence of a base such as potassium carbonate. This reaction produces a mixture of this compound and the by-product 2-isopropyl-1,3,4-thiadiazole-5-thiol. The mixture can then be purified by column chromatography to obtain pure this compound.
properties
IUPAC Name |
(3-propan-2-yl-1,2,4-thiadiazol-5-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2OS/c1-4(2)6-7-5(3-9)10-8-6/h4,9H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZEQFDKOVBEFJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NSC(=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

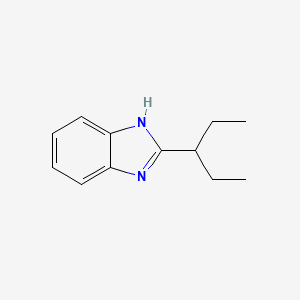
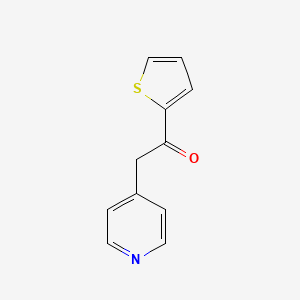
![3-(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)propanoic acid](/img/structure/B2909563.png)
![8-Amino-6-azaspiro[3.4]octan-5-one](/img/structure/B2909565.png)
![2-Fluoro-4-[2-(trifluoromethyl)phenyl]aniline](/img/structure/B2909566.png)
